molecular formula C15H17ClN4O2S B4463826 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine

3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine

Cat. No. B4463826
M. Wt: 352.8 g/mol
InChI Key: DFNNYHSXUFGTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties that make it a valuable tool for investigating various biochemical and physiological processes. We will also explore future directions for research on this compound.

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine involves binding to specific sites on neurotransmitter receptors, leading to changes in their activity. This compound has been shown to act as a positive allosteric modulator of certain receptors, enhancing their activity in response to the binding of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine are diverse and depend on the specific receptors that it modulates. In general, this compound has been shown to enhance synaptic transmission and improve cognitive function in animal models. It has also been implicated in the regulation of mood and anxiety, making it a potential target for the development of new therapies for psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine in lab experiments is its high potency and selectivity for specific neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are many future directions for research on 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine. One area of interest is the development of new therapies for psychiatric disorders based on the modulation of specific neurotransmitter receptors. Another area of research is the investigation of the biochemical and physiological effects of this compound in different animal models and under different experimental conditions. Additionally, there is potential for the development of new analogs of this compound with improved potency and selectivity for specific receptors.

Scientific Research Applications

3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological processes, including learning and memory.

properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c1-12-2-7-15(18-17-12)19-8-10-20(11-9-19)23(21,22)14-5-3-13(16)4-6-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNNYHSXUFGTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.